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The core metabolic events involving fenebrutinib's piperazine ring are hydroxylation and subsequent

dehydration, which lead to bioactivation [1]. The table below summarizes the characterized reactive

intermediates and adducts stemming from this process.

) ) Number of )
Reactive Trapping Agent Adducts Key Proposed Metabolic Steps on
Intermediate Used . Piperazine Ring

Identified
Iminium ions Potassium 4 (1] Hydroxylation followed by dehydration
Cyanide (KCN) (loss of water) [1].

6-iminopyridin- Glutathione (GSH) 5 [1] N-dealkylation and hydroxylation of the
3(6H)-one adjacent pyridine ring [1].
Aldehyde Methoxylamine 6 [1] Oxidation of the hydroxymethyl group on

the pyridine moiety (not on the piperazine
ring itself) [1].

The following diagram illustrates the primary bioactivation pathway for the formation of iminium

intermediates from the piperazine ring.
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Bioactivation pathway of the piperazine ring to iminium ions.

Experimental Protocols for Investigation

The characterization of these pathways relied on specific in vitro and in silico methods.

In Vitro Metabolic Incubation and Analysis

The core experimental workflow for identifying metabolites and reactive intermediates involved the

following steps [1]:

¢ Incubation System: Fenebrutinib was incubated with rat liver microsomes (RLM), which provide
the necessary CYP450 enzymes for metabolic reactions.
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e Trapping Reactive Intermediates: To capture short-lived reactive species, trapping agents were

added to the incubation mixture:
o Potassium Cyanide (KCN) to trap iminium ions.
o Glutathione (GSH) to trap 6-iminopyridin-3(6H)-one and other electrophiles.
o Methoxylamine to trap aldehyde intermediates.

e Analysis via LC-MS/MS: The metabolites and stable adducts were separated and characterized
using Liquid Chromatography coupled to an lon Trap Mass Spectrometer (LC-ITMS). The use of
Ms?2 fragmentation was critical for providing detailed structural information of the metabolites and
adducts [1].

In Silico Prediction Software

Computational tools were used to predict metabolic soft spots and structural alerts:

¢ Software Used: StarDrop (WhichP450 module) and DEREK [1].

e Application: The piperazine ring in fenebrutinib, along with other sites like the oxetane ring, was
predicted to be highly labile to metabolism, primarily by the CYP3A4 enzyme [1]. DEREK analysis
also flagged the structural motif containing the piperazine and adjacent pyridine ring for potential
HERG channel inhibition [1].

Key Takeaways for Drug Development

e Bioactivation Liability: The piperazine ring in fenebrutinib is a confirmed site of bioactivation,
generating multiple reactive intermediates [1].

¢ Metabolic Stability: Fenebrutinib has high intrinsic clearance and a short in vitro half-life, classified
as a high-extraction-ratio drug primarily metabolized by CYP3A4 [2] [3].

e Strategic Considerations: This metabolic profile suggests that future drug discovery efforts aimed at
modifying the piperazine ring or its surrounding structure could lead to new compounds with improved
metabolic stability and reduced potential for bioactivation-related adverse effects [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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